Hydrazine dihydrochloride (CAS 5341-61-7) is a highly stable, solid-state reducing agent and chemical precursor that delivers a precise 1:2 stoichiometric ratio of hydrazine to hydrochloric acid . Unlike anhydrous hydrazine or hydrazine hydrate—which are highly toxic, volatile liquids requiring specialized containment—the dihydrochloride salt is a crystalline solid that simplifies weighing, handling, and storage. It is primarily procured for industrial and laboratory workflows that require simultaneous strong reducing power and a highly acidic environment, such as the synthesis of nitrogen heterocycles, deoxygenation reactions, and chloride-matrix metal recovery processes.
Attempting to substitute hydrazine dihydrochloride with other in-class alternatives introduces severe process limitations. Replacing it with liquid hydrazine hydrate introduces significant volatility and toxicity risks, while also requiring the highly exothermic manual titration of concentrated acids to achieve the low pH necessary for acid-catalyzed cyclizations . Substituting with hydrazine sulfate fails in high-throughput aqueous processes due to its extremely poor water solubility (approx. 30 g/L), which drastically increases the required reactor volume . Furthermore, using hydrazine monohydrochloride provides only one equivalent of acid, failing to achieve the highly acidic baseline (pH ~0.5) required for specific precursor condensations without external acid supplementation.
Hydrazine dihydrochloride offers exceptional aqueous solubility compared to alternative solid hydrazine salts, making it the optimal choice for high-concentration industrial processes. Quantitative data shows that hydrazine dihydrochloride achieves a solubility of 2,700 g/L at 20°C . In stark contrast, hydrazine monohydrochloride is limited to 370 g/L , and hydrazine sulfate is poorly soluble at only 30 g/L . This massive difference allows engineers to drastically reduce solvent volumes and maximize batch throughput.
| Evidence Dimension | Water Solubility at 20°C |
| Target Compound Data | 2,700 g/L |
| Comparator Or Baseline | Hydrazine monohydrochloride (370 g/L) and Hydrazine sulfate (30 g/L) |
| Quantified Difference | Over 7x greater solubility than the monohydrochloride salt and 90x greater than the sulfate salt. |
| Conditions | Aqueous solution at 20°C |
Allows manufacturers to drastically reduce reactor solvent volumes and maximize throughput in aqueous reduction and synthesis processes.
In the synthesis of pyrazoles and other nitrogen heterocycles, strongly acidic conditions are required to drive the condensation of 1,3-dicarbonyl compounds with hydrazine. Hydrazine dihydrochloride provides a precise 1:2 molar ratio of hydrazine to HCl, generating a highly acidic environment with a pH of 0.5 at 50 g/L in water . Using hydrazine hydrate requires the manual, highly exothermic addition of concentrated hydrochloric acid to achieve the same pH, which complicates scale-up and introduces stoichiometric variability.
| Evidence Dimension | Hydrazine to Acid Molar Ratio |
| Target Compound Data | Exact 1:2 (Hydrazine:HCl) built-in stoichiometry |
| Comparator Or Baseline | Hydrazine hydrate (requires manual titration with external HCl) |
| Quantified Difference | Eliminates the exothermic titration step and ensures 100% reproducible acid stoichiometry. |
| Conditions | Acid-catalyzed condensation reactions (e.g., pyrazole synthesis) |
Improves batch-to-batch reproducibility and safety by eliminating the hazardous handling and titration of concentrated acids with reactive liquid hydrazine.
When used as a reducing agent in hydrogen chloride gas streams or acidic chloride metal-recovery solutions, the dihydrochloride salt maintains strict anion compatibility [1]. Substituting with hydrazine sulfate introduces foreign sulfate anions (SO4 2-), which can precipitate insoluble salts (e.g., barium or calcium sulfate) in downstream processes. Furthermore, its solid form avoids the excess moisture introduced by hydrazine hydrate.
| Evidence Dimension | Anion Contamination Risk |
| Target Compound Data | 0% foreign anion introduction in HCl streams |
| Comparator Or Baseline | Hydrazine sulfate (introduces SO4 2-) |
| Quantified Difference | Prevents sulfate-based precipitation and downstream matrix contamination. |
| Conditions | Purification of HCl gas streams and chloride-sensitive metal extractions |
Critical for procurement in high-purity chemical manufacturing and metal recovery where foreign anion contamination leads to batch failure.
Hydrazine dihydrochloride is the optimal choice for the condensation of 1,3-dicarbonyl compounds into pyrazoles [1]. Its built-in 1:2 stoichiometric acidity eliminates the need to manually titrate concentrated HCl into the reaction, streamlining the synthesis of pharmaceutical precursors and agricultural chemicals.
Due to its exceptional solubility of 2,700 g/L, this compound is ideal for industrial aqueous reduction processes where minimizing reactor volume is critical. It vastly outperforms hydrazine sulfate, allowing for highly concentrated reactant streams without precipitation issues.
In hydrometallurgical recovery of precious metals from acidic chloride solutions, hydrazine dihydrochloride acts as a highly effective, matrix-compatible reducing agent [2]. It avoids the introduction of sulfate ions that could complicate downstream purification, making it superior to hydrazine sulfate.
Used industrially to purify hydrogen chloride gas streams by scavenging free chlorine. The dihydrochloride salt provides the necessary reducing power while maintaining a strict chloride-only anion matrix, preventing cross-contamination in high-purity gas manufacturing.
Acute Toxic;Irritant;Health Hazard;Environmental Hazard